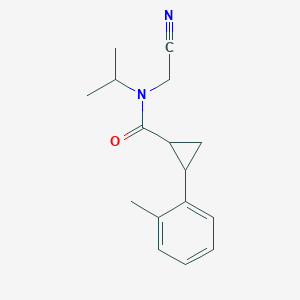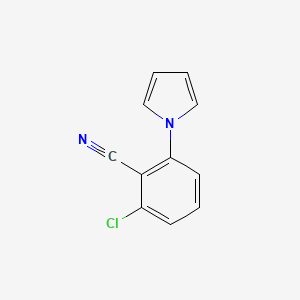![molecular formula C18H17N3O4S B2845007 Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate CAS No. 2034204-87-8](/img/structure/B2845007.png)
Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate” is a complex organic compound. It contains a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, a benzene ring fused to an oxazole ring . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in several studies . A common method involves the reaction of 2-aminophenols with carboxylic acids or their derivatives in the presence of a condensing agent . In one study, a new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols was developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were key intermediates in their synthesis .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against various microorganisms, including bacteria and fungi. Further studies could explore its mechanism of action and optimize its efficacy as an antimicrobial agent .
Antioxidant Properties
Given the presence of heterocyclic rings and conjugated systems, this compound may exhibit antioxidant activity. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable .
Anti-Tumor Potential
Compounds with similar structures have shown promise as anti-cancer agents. Researchers could explore whether Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate has any inhibitory effects on tumor cell growth or metastasis .
Photophysical Properties
The presence of aromatic rings and heteroatoms suggests potential photophysical behavior. Researchers might investigate its absorption and emission spectra, fluorescence properties, and potential applications in optoelectronic devices .
Molecular Docking Studies
Performing molecular docking simulations could reveal potential binding sites for this compound within specific biological targets. Identifying interactions with proteins or enzymes could guide drug design efforts .
Biochemical Assays
Researchers could assess its impact on specific biochemical pathways. For instance, evaluating its influence on enzyme activity, signal transduction, or gene expression could provide insights into its biological effects .
Mecanismo De Acción
Target of Action
It’s worth noting that benzoxazole and oxazole derivatives, which are structurally similar to this compound, have been reported to exhibit a wide spectrum of biological activities
Mode of Action
The exact mode of action of Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate is currently unknown. Benzoxazole derivatives have been reported to exhibit a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects These activities suggest that the compound may interact with its targets in a way that modulates these biological processes
Biochemical Pathways
For instance, benzoxazole derivatives have been associated with the modulation of pathways related to inflammation, cancer, and microbial infections
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may exert antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects
Direcciones Futuras
The future directions for research on benzoxazole derivatives are vast due to their wide range of pharmacological activities . Further studies could focus on the synthesis of new benzoxazole derivatives, investigation of their biological activities, and development of more efficient and environmentally friendly synthetic methods.
Propiedades
IUPAC Name |
methyl 2-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-17(23)11-8-10-26-16(11)20-15(22)13-6-4-9-21(13)18-19-12-5-2-3-7-14(12)25-18/h2-3,5,7-8,10,13H,4,6,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIPYWXNHJACHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)
![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)

![N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2844934.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)
![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)

![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)
![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)


